Cas no 102121-55-1 (2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene)
2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene Chemical and Physical Properties
Names and Identifiers
-
- Naphthalene,1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-nitro-
- 1,1,4,4-tetramethyl-6-nitro-1,2,3,4-tetrahydro-naphthalene
- 1,1,4,4-tetramethyl-6-nitro-2,3-dihydronaphthalene
- 2-NITRO-5,5,8,8-TETRAMETHYL-5,6,7,8-TETRAHYDRONAPHTHALENE
- 1,1,4,4-TETRAMETHYL-6-NITRO-1,2,3,4-TETRAHYDRONAPHTHALENE
- 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-nitronaphthalene
- 2-nitro-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene
- Naphthalene,1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-nitro
- ZABFOFGWNHHHOO-UHFFFAOYSA-N
- AKOS015901776
- DTXSID10553850
- SCHEMBL448167
- Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-nitro-
- AT14562
- 2-nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene
- 102121-55-1
- 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
-
- Inchi: 1S/C14H19NO2/c1-13(2)7-8-14(3,4)12-9-10(15(16)17)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3
- InChI Key: ZABFOFGWNHHHOO-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2=C(C=1)C(C)(C)CCC2(C)C)=O
Computed Properties
- Exact Mass: 233.14200
- Monoisotopic Mass: 233.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- Density: 1.037
- PSA: 45.82000
- LogP: 4.46700
2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N232825-2.5mg |
2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene |
102121-55-1 | 2.5mg |
$ 200.00 | 2022-06-03 | ||
| TRC | N232825-5mg |
2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene |
102121-55-1 | 5mg |
$ 370.00 | 2022-06-03 | ||
| TRC | N232825-10mg |
2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene |
102121-55-1 | 10mg |
$ 585.00 | 2022-06-03 |
2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene Suppliers
2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
Professional Introduction to 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene (CAS No. 102121-55-1)
2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene, with the CAS number 102121-55-1, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of nitro-substituted tetrahydronaphthalenes, which are known for their unique structural and electronic properties. The presence of multiple methyl groups and a nitro functional group imparts distinct reactivity and potential applications in various scientific domains.
The molecular structure of 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene consists of a naphthalene core with four hydrogen atoms replaced by a tetramethyl group at the 5-position and another tetramethyl group at the 8-position. Additionally, a nitro group is attached at the 2-position. This specific arrangement contributes to its stability and reactivity patterns, making it a valuable intermediate in synthetic chemistry.
In recent years, research on nitro-substituted aromatic compounds has seen considerable advancements due to their versatile applications in medicinal chemistry and materials science. The nitro group in 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene serves as a key functional handle for further chemical modifications. For instance, reduction of the nitro group can yield corresponding amino derivatives, which are crucial in the synthesis of biologically active molecules.
One of the most compelling aspects of this compound is its potential role in drug development. Nitroaromatics have been extensively studied for their pharmacological properties, including antimicrobial and anti-inflammatory effects. The structural features of 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene, particularly the rigid naphthalene ring system and the electron-withdrawing nitro group, make it an attractive scaffold for designing novel therapeutic agents. Current studies are exploring its derivatives as potential candidates for treating various diseases by modulating specific biological targets.
The synthesis of 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity. For example, catalytic hydrogenation techniques have been employed to introduce the tetramethyl groups efficiently. These methods not only enhance the scalability of production but also minimize environmental impact by reducing waste generation.
The compound's electronic properties have also attracted interest in materials science. Nitro-substituted tetrahydronaphthalenes exhibit interesting optoelectronic characteristics due to their conjugated systems. Researchers are investigating their potential use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other advanced electronic devices. The presence of multiple methyl groups enhances thermal stability and film-forming properties, making it suitable for industrial applications.
In academic research circles,2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene has been utilized as a model compound to study reaction mechanisms involving nitroaromatics. Its unique structure allows chemists to probe electronic effects and steric influences on chemical reactivity. Such studies contribute to a deeper understanding of molecular interactions,which is essential for developing new synthetic strategies。
The pharmaceutical industry has also shown keen interest in this compound due to its potential as an intermediate in drug synthesis。Several research groups have reported novel synthetic routes that incorporate 2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene into complex molecular architectures。These efforts aim to create new therapeutic entities with improved efficacy and reduced side effects。
The environmental impact of synthesizing and handling this compound is another critical consideration。Efforts are being made to develop greener synthetic pathways that minimize hazardous byproducts。For instance,biocatalytic methods have been explored as alternatives to traditional chemical transformations。Such approaches align with global sustainability goals while maintaining high standards of chemical purity。
In conclusion,2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene(CAS No.102121-55-1) represents a fascinating compound with diverse applications across multiple scientific disciplines。Its unique structural features make it a valuable tool for both academic research and industrial development。As research continues to uncover new possibilities for this molecule،its significance in advancing chemical science is likely to grow even further。
102121-55-1 (2-Nitro-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene) Related Products
- 19353-86-7(1,2,3,4-tetrahydro-6-nitronaphthalene)
- 86126-32-1(1,1,3-Trimethyl-5-nitro-3-(4-nitro-phenyl)-indan)
- 116233-16-0
- 61836-99-5(1H-Indene, 2,3-dihydro-1,1,3,3-tetramethyl-5-nitro-)
- 851385-06-3(Benzene, 1,2-bis(1-ethylpropyl)-4-nitro-)
- 139508-65-9(Naphthalene,1,2,3,4-tetrahydro-1,1,2,4,4,7-hexamethyl-6-nitro-)
- 54648-07-6(1,3,3-Trimethyl-5(6)-nitro-1-(4-nitrophenyl)indane)
- 64278-18-8(1H-Indene, 2,3-dihydro-1,1-dimethyl-5-nitro-)
- 7436-07-9(5-Nitroindane)
- 14707-60-9(6-nitrooctacyclo[10.6.6.6~3,10~.0~2,11~.0~4,9~.0~13,18~.0~19,24~.0~25,30~]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene (non-preferred name))